molecular formula C24H28N4O B2879281 4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223812-38-0

4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2879281
CAS No.: 2223812-38-0
M. Wt: 388.515
InChI Key: UGRGCLCENAXTNL-UHFFFAOYSA-N
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Description

4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a piperidine moiety, and an azetidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Another approach involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin. It is most efficacious as a releaser of norepinephrine . This compound may also function as a monoamine oxidase inhibitor (MAOI), affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring, a piperidine moiety, and an azetidine ring

Properties

IUPAC Name

4-[2-(1-benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-24(2)17-28(23(29)20-8-11-26-21(14-20)15-25)22(24)19-9-12-27(13-10-19)16-18-6-4-3-5-7-18/h3-8,11,14,19,22H,9-10,12-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRGCLCENAXTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=NC=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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